N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide is a complex organic compound that features a dibenzofuran moiety attached to a cyclobutanecarboxamide group. Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring, making it an aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide typically involves the formation of the dibenzofuran core followed by the attachment of the cyclobutanecarboxamide group. One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another approach uses substituted biphenyls as starting materials . These reactions often require metal complex catalysis to proceed efficiently .
Industrial Production Methods
The use of metal catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the dibenzofuran ring .
Scientific Research Applications
N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The dibenzofuran moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting their function . Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which shares the dibenzofuran core but lacks the cyclobutanecarboxamide group.
N-(Dibenzo[b,d]furan-3-yl)cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
Dibenzothiophene: A sulfur analog of dibenzofuran, where the oxygen atom in the furan ring is replaced by sulfur.
Uniqueness
N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C17H15NO2/c19-17(11-4-3-5-11)18-12-8-9-14-13-6-1-2-7-15(13)20-16(14)10-12/h1-2,6-11H,3-5H2,(H,18,19) |
InChI Key |
PMUFWGQZZAOMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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